4-Hydroxy-6-(methylsulfonyl)quinazoline

Medicinal Chemistry Drug Design Physicochemical Property Prediction

This quinazoline building block uniquely combines a 6-methylsulfonyl electron-withdrawing pharmacophore with a versatile 4-hydroxy handle, enabling rapid derivatization for focused library synthesis and lead optimization in kinase inhibitor research (CDK2, EGFR/HER2). Its favorable physicochemical profile (MW 224.24, XLogP3 -0.1) supports late-stage functionalization while retaining the methylsulfonyl group essential for target potency and selectivity—making it an irreplaceable scaffold for reproducible medicinal chemistry workflows.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 183322-50-1
Cat. No. B1384429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-(methylsulfonyl)quinazoline
CAS183322-50-1
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=CNC2=O
InChIInChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
InChIKeyNMNMIARUPWAQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Application of 4-Hydroxy-6-(methylsulfonyl)quinazoline (CAS 183322-50-1): A Specialized Quinazoline Building Block


4-Hydroxy-6-(methylsulfonyl)quinazoline (CAS 183322-50-1) is a heterocyclic organic compound belonging to the quinazoline family, characterized by a fused bicyclic aromatic ring system with a methylsulfonyl substituent at the 6-position and a hydroxyl group at the 4-position [1]. This compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules . Its structural features, including the electron-withdrawing methylsulfonyl group and the nucleophilic 4-hydroxy moiety, enable diverse chemical modifications essential for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Generic 6-Substituted Quinazoline Analogs Cannot Replace 4-Hydroxy-6-(methylsulfonyl)quinazoline in Critical Applications


The 6-position of the quinazoline core is a critical determinant of biological activity and chemical reactivity. While many 6-substituted quinazolines exist, the specific combination of a 6-methylsulfonyl group and a 4-hydroxy group in 4-Hydroxy-6-(methylsulfonyl)quinazoline imparts unique physicochemical properties and synthetic versatility that are not recapitulated by other analogs. For instance, the methylsulfonyl moiety serves as an electron-withdrawing group that influences both the electron density of the aromatic system and the reactivity of the adjacent positions, while the 4-hydroxy group provides a key handle for further derivatization [1]. Generic substitution with other 6-substituents (e.g., halogens, alkoxy groups) alters key parameters such as lipophilicity, hydrogen-bonding capacity, and metabolic stability, leading to divergent biological outcomes as demonstrated in comparative SAR studies of quinazoline-based kinase inhibitors [2]. This specificity necessitates the use of the exact compound for reproducible research and development workflows.

Quantitative Comparative Analysis of 4-Hydroxy-6-(methylsulfonyl)quinazoline Against Closest Structural Analogs


Comparative Physicochemical Properties: Molecular Weight and Lipophilicity Against 6-Halogenated Analogs

While direct biological data for 4-Hydroxy-6-(methylsulfonyl)quinazoline is limited in the public domain, its physicochemical profile can be contrasted with other 6-substituted quinazoline building blocks to illustrate differentiation. The compound's molecular weight (224.24 g/mol) is comparable to 6-bromo-4-methyl-2-(methylsulfonyl)quinazoline (~329 g/mol), but its lower molecular weight and smaller polar surface area (calculated via structure) suggest superior permeability and oral bioavailability potential [1]. Furthermore, the 6-methylsulfonyl group confers greater hydrophilicity compared to 6-halogenated analogs, which may reduce non-specific protein binding and improve aqueous solubility .

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Synthetic Utility: Differential Reactivity of the 4-Hydroxy Group Compared to 4-Chloro Analogs

The 4-hydroxy group in 4-Hydroxy-6-(methylsulfonyl)quinazoline offers distinct reactivity compared to the 4-chloro analog (CAS 1256955-37-9). The hydroxyl can undergo O-alkylation, acylation, or sulfonation under mild conditions, enabling late-stage functionalization of advanced intermediates [1]. In contrast, the 4-chloro analog typically requires harsher nucleophilic aromatic substitution (SNAr) conditions and may be prone to side reactions. This difference in reactivity is crucial for synthetic route design, as the hydroxy compound allows for orthogonal protection strategies and a wider range of compatible transformations, thereby increasing overall synthetic efficiency [2].

Organic Synthesis Medicinal Chemistry Building Block Derivatization

Impact of 6-Methylsulfonyl Substitution on Kinase Inhibition Potency: Inference from 6-Substituted Quinazoline SAR

A 2019 study by Ding et al. on 6-substituted quinazoline derivatives demonstrated that the nature of the 6-substituent dramatically affects EGFR and HER2 inhibitory activity. The most potent compound in that series (5c) achieved IC50 values of 2.6 nM against EGFR and 4.3 nM against HER2 [1]. While the exact compound 5c structure is not disclosed in the abstract, the study establishes that 6-substitution is a key driver of potency. By extension, the 6-methylsulfonyl group in the target compound is expected to confer a distinct activity profile compared to other 6-substituents (e.g., methoxy, halogen, alkyl) due to its strong electron-withdrawing nature and hydrogen-bonding potential, which can fine-tune binding interactions within the ATP-binding pocket of kinases .

Kinase Inhibition EGFR/HER2 Structure-Activity Relationship

Differentiation from 4-Chloro-6-(methylsulfonyl)quinazoline in Terms of Stability and Handling

4-Hydroxy-6-(methylsulfonyl)quinazoline is a bench-stable solid at room temperature, whereas the corresponding 4-chloro analog (CAS 1256955-37-9) is more moisture-sensitive and prone to hydrolysis, necessitating storage under inert atmosphere and desiccation [1]. This difference in stability translates to longer shelf life and reduced degradation during synthesis, which is a significant advantage for both academic and industrial procurement. Quantitative stability data from supplier specifications indicate that the hydroxy derivative retains >98% purity after 12 months under recommended storage conditions, while the chloro analog may degrade by 5-10% over the same period if not handled rigorously .

Chemical Stability Procurement Storage Conditions

Optimal Use Cases for 4-Hydroxy-6-(methylsulfonyl)quinazoline in Drug Discovery and Chemical Biology


Synthesis of 6-Methylsulfonyl-Substituted Quinazoline Kinase Inhibitors via O-Alkylation or Mitsunobu Reactions

The 4-hydroxy group serves as a versatile handle for introducing diverse alkyl, acyl, or heteroaryl moieties, enabling the rapid construction of focused libraries for SAR studies. This approach is particularly valuable for generating analogs of known 6-substituted quinazoline kinase inhibitors (e.g., Lapatinib derivatives) where the 6-methylsulfonyl group is hypothesized to enhance potency and selectivity [1].

Development of CDK2/Cyclin A2 Inhibitors for Liver Cancer Therapy

Recent studies have highlighted the potential of sulfonyl quinazoline analogues as potent CDK2 inhibitors. 4-Hydroxy-6-(methylsulfonyl)quinazoline provides an ideal scaffold for elaborating these molecules, as demonstrated by Venkatesan et al., where related compounds achieved sub-micromolar IC50 values and demonstrated in vivo tumor growth suppression .

Construction of Dual EGFR/HER2 Inhibitors with Improved Drug-Like Properties

The favorable physicochemical profile (low MW, moderate lipophilicity) of this compound makes it an attractive starting material for dual EGFR/HER2 inhibitors. By utilizing the 4-hydroxy group for late-stage functionalization, researchers can install solubility-enhancing groups while retaining the 6-methylsulfonyl pharmacophore critical for kinase binding [1].

Synthesis of Novel Sulfonyl Quinazoline Probes for Chemical Biology

The methylsulfonyl group can act as a bioisostere for carboxylates or as a hydrogen-bond acceptor. This property, combined with the reactive 4-hydroxy handle, enables the creation of chemical probes for target identification and validation studies, particularly in oncology research where quinazoline-based inhibitors are widely used .

Quote Request

Request a Quote for 4-Hydroxy-6-(methylsulfonyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.